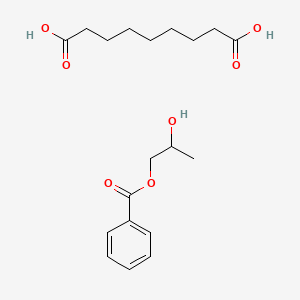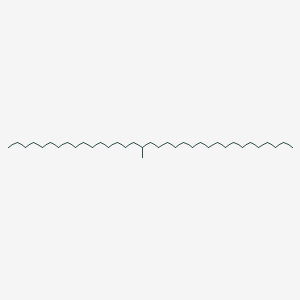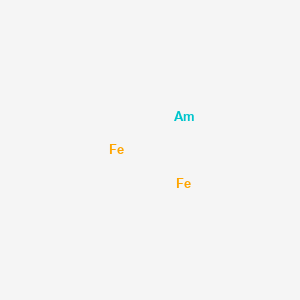![molecular formula C9H11N3O2S B14622353 [(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea](/img/structure/B14622353.png)
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- is a chemical compound known for its diverse applications in scientific research and industry. This compound consists of 11 hydrogen atoms, 9 carbon atoms, 3 nitrogen atoms, 2 oxygen atoms, and 1 sulfur atom . It is recognized for its unique structure and potential in various fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- can be synthesized through the condensation reaction of an appropriate hydrazide with 2,4-dihydroxybenzaldehyde. The reaction typically occurs in a molar ratio of 1:1 in methanol or ethanol . This method ensures the formation of the desired hydrazone derivative with high efficiency.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions. The use of automated and controlled reaction conditions ensures the consistent quality and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents like methanol and ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may produce oxides, while reduction can yield hydrazine derivatives.
Wissenschaftliche Forschungsanwendungen
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- has numerous applications in scientific research:
Chemistry: It is used in the synthesis of various hydrazone derivatives and as a reagent in organic synthesis.
Industry: It is utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- exerts its effects involves targeting specific molecular pathways. For example, in anticancer research, it has been shown to modulate the PI3K/Akt/mTOR signaling pathway, leading to the inhibition of tumor survival, induction of apoptosis, and cell cycle arrest . This compound’s ability to interact with key enzymes and proteins makes it a valuable tool in therapeutic research.
Vergleich Mit ähnlichen Verbindungen
Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- can be compared with other similar compounds, such as:
Thiosemicarbazide: Known for its use in the synthesis of hydrazones and its biological activities.
Isothiosemicarbazide: Another derivative with similar chemical properties and applications.
N-Aminothiourea: Used in various chemical reactions and known for its reactivity.
The uniqueness of Hydrazinecarbothioamide, 2-[1-(2,4-dihydroxyphenyl)ethylidene]- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in research and industry .
Eigenschaften
Molekularformel |
C9H11N3O2S |
|---|---|
Molekulargewicht |
225.27 g/mol |
IUPAC-Name |
[(E)-1-(2,4-dihydroxyphenyl)ethylideneamino]thiourea |
InChI |
InChI=1S/C9H11N3O2S/c1-5(11-12-9(10)15)7-3-2-6(13)4-8(7)14/h2-4,13-14H,1H3,(H3,10,12,15)/b11-5+ |
InChI-Schlüssel |
JPXZIJSSSDPDTE-VZUCSPMQSA-N |
Isomerische SMILES |
C/C(=N\NC(=S)N)/C1=C(C=C(C=C1)O)O |
Kanonische SMILES |
CC(=NNC(=S)N)C1=C(C=C(C=C1)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Methanone, bis[3-(mercaptomethyl)phenyl]-](/img/structure/B14622324.png)
![3-Amino-1-(6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-5-yl)butan-1-one](/img/structure/B14622326.png)
![4-Methoxy-N-{2-[1-(pyridin-2-yl)ethenyl]phenyl}benzamide](/img/structure/B14622328.png)




![1-[4-(3-Oxobutyl)phenyl]butan-1-one](/img/structure/B14622352.png)

